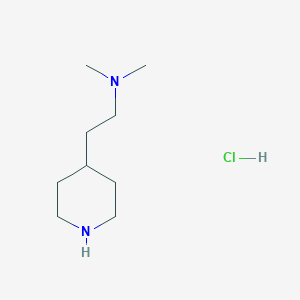![molecular formula C9H14O3 B13672539 1-Methyl-2,6-dioxaspiro[4.5]decan-9-one](/img/no-structure.png)
1-Methyl-2,6-dioxaspiro[4.5]decan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,6-dioxaspiro[4.5]decan-9-one is a spiroacetal compound characterized by a unique bicyclic structure. This compound is part of a broader class of spiroacetals, which are known for their presence in various natural products and their significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,6-dioxaspiro[4.5]decan-9-one typically involves the formation of the spiroacetal ring system. One common method is the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the ketal intermediate. This intermediate can then undergo further functionalization to introduce the methyl group at the 1-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable catalysts and solvents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2,6-dioxaspiro[4.5]decan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spiroacetal ring system.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,6-dioxaspiro[4.5]decan-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,6-dioxaspiro[4.5]decan-9-one involves its interaction with specific molecular targets. The spiroacetal structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A similar spiroacetal compound with a different substitution pattern.
1,4-Dioxaspiro[4.5]decan-6-one: Another related compound with variations in the ring structure.
Uniqueness
1-Methyl-2,6-dioxaspiro[4.5]decan-9-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-methyl-2,6-dioxaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C9H14O3/c1-7-9(3-5-11-7)6-8(10)2-4-12-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
JAKGDQMNHOROOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2(CCO1)CC(=O)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)


![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)


![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)
